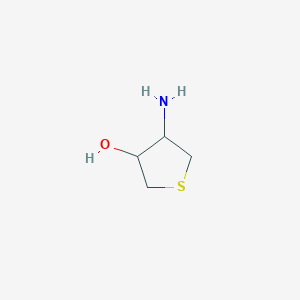

4-Aminotetrahydrothiophen-3-ol

Description

Contextual Significance in Organic and Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the largest class of organic compounds and are fundamental to many natural products and pharmaceuticals. ksu.edu.sauomus.edu.iq Thiophene (B33073), a five-membered ring with one sulfur atom, is a prominent member of this class, with its derivatives showing diverse biological activities. nih.gov 4-Aminotetrahydrothiophen-3-ol is a saturated derivative of thiophene, meaning its ring does not have the maximum number of non-cumulative double bonds. ksu.edu.sa The presence of the sulfur heteroatom, along with the amino and hydroxyl groups, imparts specific physicochemical properties to the molecule, influencing its reactivity and potential applications.

The stereochemistry of 4-aminotetrahydrothiophen-3-ol, referring to the three-dimensional arrangement of its atoms, is a critical aspect of its chemical identity. Different stereoisomers, such as the (3S,4R) and (3S,4S) forms, can exhibit distinct biological activities and reactivities. guidechem.comchemsrc.com This stereochemical diversity further enhances its utility as a chiral building block in asymmetric synthesis, a field focused on creating specific stereoisomers of a target molecule.

Overview of Academic Research Trajectories for the Compound

Academic research on 4-aminotetrahydrothiophen-3-ol and its derivatives has primarily focused on its synthetic potential and its role as a precursor in the development of novel compounds with potential applications in medicinal chemistry. ontosight.aievitachem.com Researchers have explored its use in the synthesis of various heterocyclic systems. dnu.dp.uaevitachem.com

A significant area of investigation involves the synthesis of the 1,1-dioxide derivative of 4-aminotetrahydrothiophen-3-ol. chemsrc.comnih.govlookchem.comsigmaaldrich.com The oxidation of the sulfur atom to a sulfone (SO2) group alters the electronic properties and conformation of the ring, influencing its reactivity and potential biological interactions. dnu.dp.ua Studies have investigated the reactions of these sulfolane-containing amino alcohols with various electrophilic reagents, revealing insights into their chemical behavior. dnu.dp.uaresearchgate.netresearchgate.net

Furthermore, 4-aminotetrahydrothiophen-3-ol and its derivatives have been utilized as scaffolds in the design and synthesis of compounds targeting specific biological pathways. For instance, derivatives have been explored as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases. acs.org The compound has also been incorporated into more complex molecules, such as acylthiourea derivatives, for potential therapeutic applications. google.com These research efforts highlight the compound's value as a versatile starting material in the quest for new and effective chemical entities.

Chemical Properties of 4-Aminotetrahydrothiophen-3-ol and its 1,1-Dioxide Derivative

| Property | 4-Aminotetrahydrothiophen-3-ol | 4-Aminotetrahydrothiophen-3-ol 1,1-dioxide |

| Molecular Formula | C4H9NOS guidechem.com | C4H9NO3S nih.gov |

| Molecular Weight | 119.18 g/mol guidechem.com | 151.19 g/mol nih.gov |

| CAS Number | 214629-31-9 ((3S,4R)-isomer) guidechem.com | 55261-00-2 nih.gov |

| pKa (Predicted) | 14.05 ± 0.40 guidechem.com | Not available |

| Hydrogen Bond Donor Count | 2 guidechem.com | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 4 |

| Rotatable Bond Count | 1 | 1 |

Structure

3D Structure

Properties

IUPAC Name |

4-aminothiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYNSKJTNYTLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomerism of 4 Aminotetrahydrothiophen 3 Ol and Its Sulfone Derivatives

Structural Isomers and Stereoisomers (cis-/trans- configurations)

In the cis-isomer , the hydroxyl and amino groups are oriented on the same face of the tetrahydrothiophene (B86538) ring. This proximity can allow for intramolecular hydrogen bonding between the two groups, which can affect the compound's conformational preferences and physical properties, such as boiling point and solubility.

Conversely, the trans-isomer has the hydroxyl and amino groups on opposite faces of the ring. This arrangement prevents intramolecular hydrogen bonding between these specific groups, leading to different intermolecular interactions and, consequently, distinct physical and chemical characteristics compared to the cis-isomer.

The oxidation of the sulfur atom to form 4-aminotetrahydrothiophen-3-ol 1,1-dioxide introduces a sulfone group. This transformation does not create new stereocenters at the sulfur atom but does alter the ring's conformation and the electronic properties of the molecule, which can in turn influence the properties of the existing cis and trans isomers.

| Isomer Configuration | Substituent Orientation | Potential for Intramolecular H-Bonding |

| cis-4-Aminotetrahydrothiophen-3-ol | Amino and Hydroxyl groups on the same side | Yes |

| trans-4-Aminotetrahydrothiophen-3-ol | Amino and Hydroxyl groups on opposite sides | No |

Enantiomeric Forms and Chiral Aspects in Synthesis

Each of the diastereomers, cis and trans, is chiral and can exist as a pair of enantiomers due to the presence of two chiral centers (C3 and C4). This results in a total of four possible stereoisomers for 4-Aminotetrahydrothiophen-3-ol:

(3R,4R)-4-Aminotetrahydrothiophen-3-ol (trans)

(3S,4S)-4-Aminotetrahydrothiophen-3-ol (trans)

(3R,4S)-4-Aminotetrahydrothiophen-3-ol (cis)

(3S,4R)-4-Aminotetrahydrothiophen-3-ol (cis)

The synthesis of specific stereoisomers requires stereoselective methods. Chiral synthesis or resolution techniques are necessary to obtain enantiomerically pure forms of each diastereomer. The absolute configuration of these stereoisomers is crucial as it dictates their interaction with other chiral molecules, such as biological receptors, which is a key aspect in pharmaceutical research.

For the sulfone derivatives, the same enantiomeric considerations apply. The synthesis of enantiopure 4-aminotetrahydrothiophen-3-ol 1,1-dioxide would typically involve either starting with an enantiopure 4-aminotetrahydrothiophen-3-ol and then oxidizing the sulfur atom, or performing a stereoselective synthesis on a precursor that already contains the sulfone group.

The specific spatial arrangement of the amino and hydroxyl groups in each enantiomer is a critical determinant of its biological activity. Therefore, the development of synthetic routes that provide access to each of the four stereoisomers in high purity is an important area of research.

| Stereoisomer | Relationship | Configuration at C3 | Configuration at C4 |

| (3R,4R) & (3S,4S) | Enantiomers (trans) | R / S | R / S |

| (3R,4S) & (3S,4R) | Enantiomers (cis) | R / S | S / R |

Synthetic Methodologies for 4 Aminotetrahydrothiophen 3 Ol and Its Key Derivatives

Direct Synthesis Routes for the Tetrahydrothiophene (B86538) Scaffold

The construction of the fundamental tetrahydrothiophene ring is the initial step in many synthetic pathways. These routes focus on forming the cyclic sulfide (B99878) core, which is later modified to introduce the required amino and hydroxyl groups.

The formation of the tetrahydrothiophene ring can be achieved through various intramolecular cyclization reactions. A notable method is the thia-Prins cyclization, which involves the reaction of thioacrylates mediated by a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgthieme-connect.comresearchgate.net This approach is efficient and offers good diastereoselectivity. researchgate.net The reaction proceeds through a thiocarbenium ion intermediate, leading to the formation of the five-membered ring. researchgate.net

Other cyclization strategies include:

Sulfa-Michael/Aldol Cascade: A bifunctional squaramide can catalyze a cascade reaction between 1,4-dithiane-2,5-diol (B140307) and chalcones to produce trisubstituted tetrahydrothiophenes with high stereocontrol. organic-chemistry.org

Intramolecular S-Vinylation: Using a copper(I) iodide catalyst, an intramolecular S-vinylation of thiols with vinyl halides can efficiently form the tetrahydrothiophene ring. organic-chemistry.org

Base-Promoted C-S Bond Formation: Chiral tetrahydrothiophenes can be prepared from phosphorothioic acids via a base-promoted, intramolecular double SN2 displacement mechanism. organic-chemistry.org

| Reaction Type | Key Reagents/Catalysts | Characteristics | Reference |

|---|---|---|---|

| Thia-Prins Cyclization | Thioacrylates, Lewis Acids (e.g., TMSOTf) | Mild, efficient, and highly diastereoselective. acs.orgthieme-connect.com | acs.orgthieme-connect.comresearchgate.net |

| Sulfa-Michael/Aldol Cascade | 1,4-dithiane-2,5-diol, Chalcones, Squaramide catalyst | Highly stereocontrolled formation of three contiguous stereocenters. | organic-chemistry.org |

| Intramolecular S-Vinylation | Thiols with vinyl halides, CuI catalyst, K₃PO₄ base | Efficient and ligand-free. | organic-chemistry.org |

| Base-Promoted Cyclization | Phosphorothioic acids, Base | Highly stereospecific, avoids the use of H₂S gas. | organic-chemistry.org |

Once the tetrahydrothiophene scaffold is synthesized, functional group interconversion (FGI) is employed to install the desired amino and hydroxyl functionalities at the C3 and C4 positions. fiveable.me This is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mevanderbilt.edu For instance, a ketone or an alkene on a pre-formed tetrahydrothiophene ring can be converted into the target 3-ol and 4-amino groups.

A plausible sequence could involve:

Introduction of a Hydroxyl Group: An alkene on the ring can be subjected to dihydroxylation or epoxidation followed by ring-opening to introduce hydroxyl groups. A ketone can be reduced to a secondary alcohol.

Introduction of an Amino Group: The remaining hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by an azide (B81097) anion (e.g., NaN₃). vanderbilt.edu Subsequent reduction of the azide, commonly achieved through hydrogenation with a palladium catalyst (H₂/Pd-C) or with triphenylphosphine (B44618) (Ph₃P), yields the primary amine. vanderbilt.edu Alternatively, an alcohol can be converted to an amine via the Mitsunobu reaction, which proceeds with an inversion of stereochemistry. fiveable.me

Synthesis via Precursor Transformation

An alternative strategy involves the use of highly functionalized, readily available precursors that already contain a five-membered ring. These precursors are then chemically modified to yield the target molecule.

3,4-Epoxytetrahydrothiophene-1,1-dioxide, also known as 3,4-epoxysulfolane, is a versatile precursor for synthesizing sulfolene derivatives. chemicalbook.comsigmaaldrich.com The strained epoxide ring is susceptible to nucleophilic attack. The synthesis of 4-Aminotetrahydrothiophen-3-ol can be achieved via the regioselective ring-opening of this epoxide with an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent.

This reaction simultaneously installs the hydroxyl group at C3 and the amino group at C4 in a trans configuration. The final step in this sequence is the reduction of the sulfone group (SO₂) to the sulfide (S), which can be a challenging transformation but is essential to arrive at the tetrahydrothiophene core.

Sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide) and its unsaturated analog, sulfolene, are common industrial solvents that can serve as starting materials. chemicalbook.comwikipedia.org The synthesis of sulfolane often begins with the reaction of butadiene and sulfur dioxide to form sulfolene, which is subsequently hydrogenated. chemicalbook.comwikipedia.org

The synthesis of functionalized sulfolanes, including those with amino and hydroxyl groups, has been explored. researchgate.net For example, cis- and trans-isomeric amino alcohols of the sulfolane series have been synthesized and their reactivity studied. researchgate.net Once the desired amino alcohol functionality is installed on the sulfolane ring, the challenge remains the reduction of the highly stable sulfone group to the corresponding sulfide to yield the final 4-Aminotetrahydrothiophen-3-ol.

| Precursor | Key Transformation Steps | Outcome | Reference |

|---|---|---|---|

| 3,4-Epoxytetrahydrothiophene-1,1-dioxide | 1. Nucleophilic ring-opening with an amine. 2. Reduction of the sulfone group. | Forms trans-4-amino-3-hydroxy sulfolane intermediate, then the final product. | chemicalbook.com |

| Sulfolene/Sulfolane | 1. Functionalization of the ring (e.g., epoxidation, amination). 2. Reduction of the sulfone group. | Provides access to various substituted sulfolane intermediates. | chemicalbook.comwikipedia.orgresearchgate.net |

Stereoselective and Asymmetric Synthetic Approaches

Controlling the stereochemistry at the C3 and C4 positions is crucial, and several asymmetric methods have been developed to synthesize enantiomerically pure tetrahydrothiophenes. researchgate.net These approaches often rely on organocatalysis or transition-metal catalysis to induce chirality.

Organocatalytic domino reactions, also known as cascade reactions, have proven particularly effective. researchgate.net For example, a thia-Michael/aldol domino reaction between a mercaptan and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine like a proline derivative, can generate highly substituted tetrahydrothiophenes with excellent stereocontrol. researchgate.net

A nickel(II)/trisoxazoline complex has been used to catalyze an asymmetric sulfa-Michael/Aldol cascade reaction to access chiral 3-amine-tetrahydrothiophene derivatives containing a quaternary stereocenter in high yield, diastereomeric ratio, and enantiomeric excess. nih.gov While this specific example creates a quaternary center, the underlying principle of using chiral metal complexes to control the stereochemistry of cascade reactions that form the tetrahydrothiophene ring is a powerful strategy adaptable to the synthesis of 4-Aminotetrahydrothiophen-3-ol.

| Methodology | Catalyst System | Key Features | Reported Efficiency | Reference |

|---|---|---|---|---|

| Organocatalytic Domino Reaction | Chiral secondary amines (e.g., L-Proline derivatives) | Thia-Michael/aldol sequence; creates multiple stereocenters in one pot. | Dependent on substrates and specific catalyst used. | researchgate.net |

| Asymmetric Cascade Reaction | Nickel(II)/trisoxazoline complex | Sulfa-Michael/Aldol cascade; provides access to chiral 3-amine derivatives. | Up to 93% yield, >20:1 dr, 92% ee for related structures. | nih.gov |

Green Chemistry Principles in Synthetic Strategies for 4-Aminotetrahydrothiophen-3-ol and its Derivatives

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like 4-Aminotetrahydrothiophen-3-ol is crucial for minimizing environmental impact and enhancing the sustainability of chemical manufacturing. While specific green synthetic routes for this exact compound are not extensively documented in publicly available literature, a prospective analysis based on established green chemical methodologies can illuminate a path toward more environmentally benign syntheses. This section will explore the potential application of the twelve principles of green chemistry by first postulating a conventional synthetic approach and then proposing greener alternatives.

A plausible conventional synthesis for 4-Aminotetrahydrothiophen-3-ol could begin with an epoxy-thioepoxide rearrangement or a related multi-step sequence involving hazardous reagents and solvents. For instance, a traditional route might involve the use of volatile organic solvents (VOCs), stoichiometric reagents that are not incorporated into the final product, and multiple protection/deprotection steps, leading to a low atom economy and significant waste generation.

In contrast, a greener approach would redesign this synthesis from the ground up, focusing on the core principles of green chemistry. This includes maximizing atom economy , utilizing renewable feedstocks , employing catalytic reagents over stoichiometric ones, and using safer solvents and auxiliaries .

One of the most impactful green strategies would be the use of biocatalysis. For the introduction of the chiral amine, ω-transaminases present a powerful alternative to traditional methods. rsc.orgmdpi.comnih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor with high enantioselectivity under mild aqueous conditions, thereby avoiding the use of potentially toxic metal catalysts and harsh reagents. rsc.orgmdpi.comnih.govbme.hu The use of transaminases aligns with several green chemistry principles, including catalysis, design for energy efficiency (as reactions often proceed at ambient temperature and pressure), and the use of renewable resources (enzymes). mdpi.com

The choice of solvent is another critical aspect of greening the synthesis. Traditional organic solvents are often volatile, flammable, and toxic. mdpi.com Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-derived solvents like ethanol (B145695) or glycerol. mdpi.comtsijournals.comnih.govmdpi.com For the synthesis of sulfur-containing heterocycles, the use of green solvents like water or ionic liquids has been explored to reduce the reliance on conventional VOCs. mdpi.comnih.govresearchgate.net

Furthermore, the principles of designing for energy efficiency and process intensification can be applied. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Continuous flow chemistry offers another avenue for a more sustainable process, allowing for better control over reaction parameters, improved safety, and easier scalability.

The following table outlines a comparison between a hypothetical conventional synthesis and a proposed greener alternative for a key step in the synthesis of 4-Aminotetrahydrothiophen-3-ol, highlighting the advantages of applying green chemistry principles.

| Parameter | Conventional Approach | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Amine Introduction | Reductive amination using a metal hydride reagent and a chiral auxiliary. | Asymmetric biocatalytic transamination using an ω-transaminase. rsc.orgmdpi.comnih.gov | Catalysis, Use of Renewable Feedstocks, Safer Solvents & Auxiliaries, Design for Energy Efficiency. |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or other volatile organic compounds. | Water, ethanol, or other bio-derived solvents. mdpi.comtsijournals.comnih.govmdpi.com | Safer Solvents & Auxiliaries. |

| Catalyst | Stoichiometric chiral reagents or heavy metal catalysts. | Immobilized enzymes for easy recovery and reuse. rsc.org | Catalysis, Waste Prevention. |

| Atom Economy | Lower, due to the use of stoichiometric reagents and protecting groups. monash.edunih.govnih.gov | Higher, as more of the starting materials are incorporated into the final product. monash.edunih.govnih.gov | Atom Economy. |

| Waste Generation | Significant generation of inorganic salts and organic waste. monash.edu | Minimal waste, with water as the primary byproduct. | Waste Prevention. |

By integrating these green chemistry principles, the synthesis of 4-Aminotetrahydrothiophen-3-ol and its derivatives can be transformed into a more sustainable and environmentally responsible process. While the direct application of these principles to this specific molecule requires further research and development, the existing literature on green synthesis of related heterocyclic compounds and chiral amines provides a strong foundation for future work in this area. mdpi.commdpi.com

Chemical Reactivity and Derivatization Strategies for 4 Aminotetrahydrothiophen 3 Ol

Reactivity at the Amine Functionality

The primary amine group in 4-Aminotetrahydrothiophen-3-ol is a key site of reactivity due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character.

The amine functionality readily participates in reactions with carbon-based electrophiles. As a potent nucleophile, the nitrogen atom can attack electron-deficient carbon centers to form new carbon-nitrogen bonds. The sulfhydryl side-chain of cysteine residues, for instance, is a weak nucleophile that can be ionized to a more reactive nucleophilic thiolate nih.gov. While the amine in 4-Aminotetrahydrothiophen-3-ol is not a thiol, the principle of nucleophilic attack is similar. Such reactions are fundamental in synthetic organic chemistry for building molecular complexity. The reactivity is governed by principles such as the Hard and Soft, Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with soft nucleophiles nih.gov.

The formation of an amide bond is one of the most common transformations involving primary amines and is a top priority in green chemistry and medicinal chemistry research mdpi.com. The amine group of 4-Aminotetrahydrothiophen-3-ol is expected to react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to yield the corresponding amides. Modern methods often employ catalytic systems, such as those based on nickel/NHC, to facilitate the direct amidation of esters, showcasing broad functional group tolerance mdpi.com.

Urethane formation occurs when the amine group reacts with an isocyanate (R-N=C=O). This reaction proceeds through the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the isocyanate. The process can be catalyzed by various compounds, including nitrogen-containing catalysts, which significantly lower the reaction's energy barrier nih.gov. The general mechanism involves the formation of a complex between the alcohol and the catalyst, followed by the introduction of the isocyanate nih.gov.

Table 1: Examples of Amidation and Urethane Formation Reactions

| Reactant Class | Specific Reactant | Expected Product Structure | Product Class |

|---|---|---|---|

| Acyl Chloride | Acetyl Chloride | N-(3-hydroxy-tetrahydrothiophen-4-yl)acetamide | Amide |

| Carboxylic Acid | Benzoic Acid | N-(3-hydroxy-tetrahydrothiophen-4-yl)benzamide | Amide |

| Isocyanate | Phenyl Isocyanate | 1-(3-hydroxy-tetrahydrothiophen-4-yl)-3-phenylurea | Urethane |

Alkylation of the amine involves the reaction with alkyl halides, where the amine acts as a nucleophile to displace the halide and form a new C-N bond. This can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry.

Acylation is the process of introducing an acyl group (R-C=O) onto the amine. This is typically achieved using acyl halides or anhydrides google.comgoogle.com. The reaction is generally robust and is a common strategy for protecting amine groups or synthesizing amide derivatives. For example, the production of N-acylaminophenols can be achieved through the concurrent hydrogenation of a nitrophenol and acylation of the resulting aminophenol with an acyl anhydride (B1165640) google.comgoogle.com. Flavonoids have also been shown to undergo acylation reactions with amino acids scholarsportal.info.

Reactivity at the Hydroxyl Functionality

The secondary hydroxyl group in 4-Aminotetrahydrothiophen-3-ol is another key site for derivatization, allowing for reactions typical of secondary alcohols.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, typically in the presence of an acid catalyst, to form an ester. This is a reversible reaction, and conditions are often manipulated to drive the equilibrium towards the product.

Etherification is the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

The molecular structure of 4-Aminotetrahydrothiophen-3-ol presents two primary sites for oxidation: the secondary alcohol and the thioether sulfur atom.

Oxidation to Ketones : The secondary alcohol can be oxidized to form the corresponding ketone, 4-aminotetrahydrothiophen-3-one. A wide array of oxidizing agents can accomplish this transformation libretexts.org. Commonly used reagents include chromium-based compounds like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC) libretexts.orgkhanacademy.org. Other reagents include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) libretexts.orgchemguide.co.ukdocbrown.info. The choice of reagent can be critical for achieving selectivity, especially in complex molecules organic-chemistry.org. The general mechanism involves the removal of the hydrogen from the -OH group and a hydrogen from the carbon atom attached to the -OH group chemguide.co.uk.

Oxidation to Sulfones : The sulfur atom in the tetrahydrothiophene (B86538) ring exists as a thioether (or sulfide), which can be oxidized. The oxidation can proceed in two stages: first to a sulfoxide (B87167) and then further to a sulfone. A variety of oxidizing agents are effective for this transformation, including hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium chlorite (B76162) (NaClO₂) organic-chemistry.orgmdpi.com. The selectivity between the sulfoxide and sulfone can often be controlled by the choice of reagent and reaction conditions organic-chemistry.orgorganic-chemistry.org. For instance, using H₂O₂ with a tantalum carbide catalyst tends to yield sulfoxides, while a niobium carbide catalyst favors the formation of sulfones organic-chemistry.orgorganic-chemistry.org.

Table 2: Common Oxidizing Agents and Expected Products

| Functional Group | Oxidizing Agent | Expected Product |

|---|---|---|

| Secondary Alcohol | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 4-Aminotetrahydrothiophen-3-one (Ketone) |

| Secondary Alcohol | Pyridinium Chlorochromate (PCC) | 4-Aminotetrahydrothiophen-3-one (Ketone) |

| Thioether | Hydrogen Peroxide (H₂O₂) | 4-Amino-1-oxotetrahydrothiophen-3-ol (Sulfoxide) |

| Thioether | m-Chloroperoxybenzoic acid (m-CPBA) | 4-Amino-1,1-dioxotetrahydrothiophen-3-ol (Sulfone) |

Transformations Involving the Thioether/Sulfone Moiety

The sulfur atom in the tetrahydrothiophene ring is a key site for chemical modification, primarily through oxidation and potentially through reactions that lead to the opening or expansion of the heterocyclic ring.

Oxidation to Sulfoxide and Sulfone (1,1-dioxide) Derivatives

The controlled oxidation to the sulfoxide requires mild and selective oxidizing agents. While specific experimental conditions for 4-Aminotetrahydrothiophen-3-ol are not extensively documented in publicly available literature, general methods for the oxidation of thioethers to sulfoxides often employ reagents such as meta-chloroperoxybenzoic acid (m-CPBA) under stoichiometric control and at low temperatures. The reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.

More commonly reported is the exhaustive oxidation to the sulfone derivative, 4-aminotetrahydrothiophen-3-ol-1,1-dioxide. This transformation can be achieved using stronger oxidizing agents or a stoichiometric excess of reagents like m-CPBA or hydrogen peroxide. The resulting sulfone, also known as a sulfolane (B150427), is a stable and highly polar functional group. The existence of isomeric 4-aminotetrahydrothiophen-3-ol-1,1-dioxides, specifically the cis-isomer, has been noted in the chemical literature, indicating that the stereochemistry of the starting material can be retained during the oxidation process. The sulfone derivative, cis-4-amino-tetrahydrothiophen-3-ol 1,1-dioxide, has been utilized as a precursor in further chemical transformations, such as reactions with formaldehyde.

Table 1: Oxidation Products of 4-Aminotetrahydrothiophen-3-ol

| Starting Material | Product | Oxidation State of Sulfur |

| 4-Aminotetrahydrothiophen-3-ol | 4-Aminotetrahydrothiophen-3-ol-1-oxide (Sulfoxide) | +2 |

| 4-Aminotetrahydrothiophen-3-ol | 4-Aminotetrahydrothiophen-3-ol-1,1-dioxide (Sulfone) | +4 |

Ring-Opening and Ring-Expansion Reactions (if applicable)

Regioselectivity and Stereoselectivity in Derivatization

When derivatizing 4-Aminotetrahydrothiophen-3-ol, the relative positioning of the amino and hydroxyl groups, as well as the stereochemistry of the chiral centers at C3 and C4, play a crucial role in directing the outcome of chemical reactions.

Regioselectivity: In reactions involving the thioether, the primary transformation is oxidation at the sulfur atom. Derivatization of the amino and hydroxyl groups can be achieved with high regioselectivity by choosing appropriate protecting groups and reaction conditions. For instance, the amine can be selectively acylated or alkylated under basic conditions, while the hydroxyl group can be targeted for etherification or esterification under different catalytic systems. The inherent differences in the nucleophilicity of the nitrogen and oxygen atoms allow for selective functionalization.

Stereoselectivity: 4-Aminotetrahydrothiophen-3-ol exists as stereoisomers (cis and trans). The spatial arrangement of the amino and hydroxyl substituents significantly influences the stereochemical course of subsequent reactions. For example, intramolecular reactions, such as cyclization, will be highly dependent on whether these groups are on the same or opposite faces of the tetrahydrothiophene ring. The synthesis of the corresponding 1,1-dioxide has been reported to proceed with retention of the cis stereochemistry of the parent amino alcohol. This suggests that the oxidation of the thioether does not affect the existing stereocenters. In derivatization reactions, the existing stereochemistry can direct the approach of incoming reagents, leading to diastereoselective outcomes. For instance, the hydroxyl group could direct the delivery of a reagent to a specific face of the molecule through hydrogen bonding. The stereoselective synthesis of substituted tetrahydrothiophenes is an active area of research, often employing chiral catalysts or starting materials to control the formation of new stereocenters.

Advanced Applications of 4 Aminotetrahydrothiophen 3 Ol As a Chemical Building Block

Scaffold for Complex Heterocyclic Systems Synthesis

The inherent reactivity of the amino and hydroxyl groups, coupled with the stereochemistry of the tetrahydrothiophene (B86538) ring, makes 4-aminotetrahydrothiophen-3-ol an attractive starting material for the synthesis of a variety of complex heterocyclic systems.

The tetrahydrothiophene moiety in 4-aminotetrahydrothiophen-3-ol can be oxidized to the corresponding sulfone, a sulfolane (B150427) ring. Sulfolane derivatives are of interest in medicinal chemistry and materials science. The amino and hydroxyl groups on the sulfolane ring can then be utilized to construct fused heterocyclic systems. For instance, studies on the reactivity of cis- and trans-isomeric amino alcohols of the sulfolane series have demonstrated their utility in the synthesis of sulfolane-fused oxazolidin-2-ones and morpholin-2-ones. While not specifically detailing the use of 4-aminotetrahydrothiophen-3-ol, the principles governing the reactivity of these analogous sulfolane-based amino alcohols are directly applicable. The cyclization of these amino alcohols with various reagents showcases the potential for creating novel sulfolane-containing heterocycles.

The synthesis of these fused systems often involves the reaction of the vicinal amino alcohol functionality with cyclizing agents. The choice of the cyclizing agent can direct the synthesis towards different heterocyclic cores.

| Cyclizing Agent | Resulting Heterocycle |

| Phosgene or its equivalents | Oxazolidin-2-one |

| α-Haloacyl halides | Morpholin-2-one |

| Aldehydes or Ketones | Oxazolidine |

These reactions highlight the potential of 4-aminotetrahydrothiophen-3-ol, upon oxidation to the corresponding sulfolane, to serve as a key precursor for a range of sulfolane-fused heterocycles.

The vicinal amino alcohol moiety in 4-aminotetrahydrothiophen-3-ol is a classic precursor for the synthesis of oxazolidinones. The preparation of 4-substituted oxazolidin-2-ones is commonly achieved through the cyclization of the corresponding amino alcohol. mdpi.com This can be accomplished by reacting the amino alcohol with reagents such as phosgene, its derivatives, or ethyl carbonate. mdpi.com This established synthetic route underscores the utility of 4-aminotetrahydrothiophen-3-ol in accessing novel oxazolidinone structures bearing a tetrahydrothiophene substituent.

Furthermore, the bifunctional nature of 4-aminotetrahydrothiophen-3-ol allows for its potential use in the synthesis of thienopyrroles. Thienopyrrole scaffolds are present in various biologically active molecules. The amino group of 4-aminotetrahydrothiophen-3-ol could, for instance, be acylated, and the hydroxyl group could be converted into a suitable leaving group to facilitate a subsequent intramolecular cyclization to form a thienopyrrole ring system. While direct literature examples for this specific transformation with 4-aminotetrahydrothiophen-3-ol are not prevalent, the fundamental principles of pyrrole (B145914) synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or their equivalents, suggest that derivatives of 4-aminotetrahydrothiophen-3-ol could be elaborated into precursors for such cyclizations.

Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The presence of stereocenters in 4-aminotetrahydrothiophen-3-ol makes it an interesting candidate for applications in asymmetric synthesis. The chiral backbone of this compound can be exploited in the design of chiral auxiliaries or ligands for stereoselective transformations.

Chiral sulfur-containing ligands have demonstrated significant utility in asymmetric catalysis. researchgate.net The sulfur atom in the tetrahydrothiophene ring of 4-aminotetrahydrothiophen-3-ol can coordinate to transition metals, and the amino and hydroxyl groups provide handles for further modification to create bidentate or tridentate chiral ligands. For example, novel chiral nonracemic bis(phosphinites) derived from a tetrahydrothiophene backbone have been successfully employed in asymmetric hydrogenation reactions. acs.org These ligands, when complexed with rhodium, catalyzed the asymmetric hydrogenation of methyl α-acetamidocinnamate with moderate enantioselectivities. acs.org This demonstrates the potential of the tetrahydrothiophene scaffold in creating a chiral environment around a metal center.

By analogy, 4-aminotetrahydrothiophen-3-ol could serve as a precursor to a variety of chiral ligands. The amino and hydroxyl groups can be derivatized to introduce phosphine, oxazoline, or other coordinating moieties, leading to a range of P,N,S- or O,N,S-tridentate ligands. The stereochemistry of the parent amino alcohol would be imprinted on the resulting ligand, influencing the stereochemical outcome of the catalyzed reaction.

| Ligand Type | Potential Application |

| P,N,S-Tridentate Ligands | Asymmetric Hydrogenation, Allylic Alkylation |

| O,N,S-Tridentate Ligands | Asymmetric Michael Additions, Diels-Alder Reactions |

Precursor in Materials Science and Polymer Chemistry (non-biological applications)

The tetrahydrothiophene ring system and the reactive functional groups of 4-aminotetrahydrothiophen-3-ol also suggest its potential as a monomer or a modifying agent in materials science and polymer chemistry. The polymer formed by linking thiophene (B33073) units through their 2 and 5 positions is known as polythiophene. wikipedia.org While 4-aminotetrahydrothiophen-3-ol contains a saturated tetrahydrothiophene ring, this ring can be aromatized to a thiophene ring through dehydrogenation. The resulting aminohydroxythiophene could then be polymerized.

Alternatively, the amino and hydroxyl groups of 4-aminotetrahydrothiophen-3-ol offer sites for polymerization without altering the tetrahydrothiophene ring. For instance, these functional groups can react with difunctional monomers to form polyesters, polyamides, or polyurethanes. The incorporation of the tetrahydrothiophene moiety into the polymer backbone could influence the material's physical and chemical properties, such as its thermal stability, solubility, and coordination ability with metal ions.

Furthermore, the tetrahydrothiophene unit could act as a pendant group on a polymer chain. This could be achieved by attaching a polymerizable group to the amino or hydroxyl function of 4-aminotetrahydrothiophen-3-ol and then copolymerizing it with other monomers. The resulting polymers would possess pendant tetrahydrothiophene rings, which could be further functionalized, for example, by oxidation to the sulfone, to fine-tune the material's properties. The development of thiophene-based microporous polymer networks, which have shown promise in gas capture and catalysis, further highlights the interest in incorporating thiophene and its derivatives into polymeric structures.

Computational and Theoretical Chemistry Studies on 4 Aminotetrahydrothiophen 3 Ol and Its Isomers

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of 4-Aminotetrahydrothiophen-3-ol are governed by the interplay of the flexible five-membered ring and the electronic effects of the amino and hydroxyl substituents.

Quantum mechanical calculations, such as those employing Natural Bond Orbital (NBO) theory, are instrumental in understanding the distribution of electron density within a molecule. For 4-Aminotetrahydrothiophen-3-ol, NBO analysis would likely reveal a significant polarization of charge due to the presence of electronegative nitrogen, oxygen, and sulfur atoms.

Based on studies of similar aliphatic and heterocyclic amino alcohols, a notable intramolecular hydrogen bond between the hydroxyl group (as a donor) and the amino group (as an acceptor) is expected to influence the charge distribution. researchgate.netacs.org This interaction would lead to a partial positive charge on the hydrogen of the hydroxyl group and increased negative charges on the nitrogen and oxygen atoms. The sulfur atom in the tetrahydrothiophene (B86538) ring is also expected to influence the electronic environment.

A hypothetical NBO charge distribution for a stable conformer of 4-Aminotetrahydrothiophen-3-ol is presented in Table 1, based on typical values for similar functional groups in related molecules.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for a Conformer of 4-Aminotetrahydrothiophen-3-ol

| Atom | Hypothetical Charge (e) |

|---|---|

| S1 | -0.1 to +0.1 |

| C2 | -0.2 to -0.1 |

| C3 (with -OH) | +0.2 to +0.4 |

| C4 (with -NH2) | +0.1 to +0.3 |

| C5 | -0.2 to -0.1 |

| O (of -OH) | -0.7 to -0.6 |

| N (of -NH2) | -0.9 to -0.8 |

| H (of -OH) | +0.4 to +0.5 |

Note: These values are illustrative and based on general principles and data from analogous compounds. Actual values would require specific quantum chemical calculations.

The tetrahydrothiophene ring is not planar and exists in puckered conformations to relieve ring strain. libretexts.org The two primary conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry). researchgate.net For substituted tetrahydrothiophenes, the substituents' positions (axial or equatorial-like) will determine the relative stability of these conformers.

In 4-Aminotetrahydrothiophen-3-ol, the presence of two substituents on adjacent carbons (C3 and C4) leads to several possible stereoisomers (diastereomers and enantiomers). For each stereoisomer, a complex potential energy surface with multiple local minima corresponding to different ring puckering and substituent orientations would exist.

Computational studies on substituted five-membered rings suggest that the energy differences between various conformers can be small, often within a few kcal/mol. rsc.org The preferred conformation will be a balance between minimizing steric hindrance between the substituents and maximizing stabilizing interactions, such as intramolecular hydrogen bonding. The relative orientation of the amino and hydroxyl groups (cis or trans) will significantly impact the conformational preferences. In the cis-isomer, a strong intramolecular hydrogen bond is likely to stabilize a specific conformation. In the trans-isomer, this interaction is less probable, leading to a different set of stable conformers.

Table 2: Estimated Relative Energies of Hypothetical Conformations of cis-4-Aminotetrahydrothiophen-3-ol

| Conformation | Key Feature | Estimated Relative Energy (kcal/mol) |

|---|---|---|

| Twist (with H-bond) | Intramolecular OH···N hydrogen bond | 0.0 (most stable) |

| Envelope (with H-bond) | Intramolecular OH···N hydrogen bond | 0.5 - 1.5 |

| Twist (no H-bond) | Disrupted hydrogen bond | > 3.0 |

| Envelope (no H-bond) | Disrupted hydrogen bond | > 3.5 |

Note: These are estimated values based on computational studies of substituted five-membered rings and amino alcohols. researchgate.netrsc.org The actual energy landscape would be more complex.

Reaction Mechanism Elucidation and Transition State Analysis

The functionalization of 4-Aminotetrahydrothiophen-3-ol could proceed through reactions targeting the amino group, the hydroxyl group, or the tetrahydrothiophene ring.

N-Functionalization: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and sulfonylation. Theoretical studies would likely focus on the nucleophilic attack of the nitrogen atom on an electrophile, followed by proton transfer steps.

O-Functionalization: The hydroxyl group can be functionalized through esterification, etherification, or oxidation. Computational modeling could elucidate the role of catalysts and the energetics of intermediate and transition states.

Ring-Opening Reactions: The tetrahydrothiophene ring can potentially undergo ring-opening reactions under specific conditions, although this is generally less facile than for its oxygen analog, tetrahydrofuran.

Energetic profiling of these functionalization pathways would involve calculating the energies of reactants, intermediates, transition states, and products. For instance, in an N-acylation reaction, the key transition state would involve the formation of a new C-N bond and the breaking of a bond in the acylating agent.

A hypothetical reaction coordinate diagram for the N-acetylation of 4-Aminotetrahydrothiophen-3-ol is presented below. The activation energy (Ea) for such a reaction would be a key parameter determined through transition state analysis.

Table 3: Hypothetical Energetic Profile for N-Acetylation of 4-Aminotetrahydrothiophen-3-ol

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 4-Aminotetrahydrothiophen-3-ol + Acetyl Chloride | 0 |

| Transition State | N-C bond formation, C-Cl bond breaking | 10 - 20 |

| Intermediate | Tetrahedral intermediate | 5 - 10 |

| Products | N-acetyl-4-aminotetrahydrothiophen-3-ol + HCl | < 0 (exergonic) |

Note: These are generalized energy ranges for a typical nucleophilic acyl substitution reaction and would need to be confirmed by specific calculations.

Intermolecular Interactions and Solvation Effects

The intermolecular interactions and solvation of 4-Aminotetrahydrothiophen-3-ol are expected to be dominated by hydrogen bonding.

The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-NH2 and -OH) allows for the formation of a network of intermolecular hydrogen bonds in the condensed phase. These interactions will significantly influence the physical properties of the compound, such as its boiling point and solubility.

In solution, the solvent can compete with intramolecular hydrogen bonding. researchgate.netrsc.org In protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with both the amino and hydroxyl groups, potentially disrupting the intramolecular hydrogen bond observed in the gas phase. cdnsciencepub.comcdnsciencepub.com The solubility of 4-Aminotetrahydrothiophen-3-ol is expected to be higher in polar, protic solvents due to these favorable interactions. The solvation process for heterocyclic compounds is complex and depends on a balance of interactions with the polar functional groups and the nonpolar parts of the molecule. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In ¹H NMR spectroscopy of 4-Aminotetrahydrothiophen-3-ol, the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) reveal the connectivity of hydrogen atoms. Based on the structure, one would expect distinct signals for the protons on the tetrahydrothiophene (B86538) ring and the protons of the amine (NH₂) and hydroxyl (OH) groups. The protons attached to the carbons bearing the amino and hydroxyl groups (C3 and C4) would likely appear in the 3.0-4.5 ppm range due to the deshielding effect of the adjacent heteroatoms. The protons on the carbons adjacent to the sulfur atom (C2 and C5) would also exhibit characteristic shifts. The broad signals for the OH and NH₂ protons can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-Aminotetrahydrothiophen-3-ol, four distinct signals are expected for the four carbon atoms of the tetrahydrothiophene ring, assuming cis/trans isomers are not present or are resolved. The carbons bonded to the electron-withdrawing oxygen (C3) and nitrogen (C4) atoms would be shifted downfield, typically appearing in the 50-80 ppm range. The carbons adjacent to the sulfur atom (C2 and C5) would appear further upfield.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Aminotetrahydrothiophen-3-ol

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H on C3 | ¹H | ~4.0 - 4.5 | Multiplet | Adjacent to OH group and other ring protons. |

| H on C4 | ¹H | ~3.0 - 3.5 | Multiplet | Adjacent to NH₂ group and other ring protons. |

| H on C2, C5 | ¹H | ~2.5 - 3.0 | Multiplets | Adjacent to sulfur and other ring protons. |

| OH | ¹H | Variable (Broad) | Singlet | Position is concentration and solvent dependent; exchanges with D₂O. |

| NH₂ | ¹H | Variable (Broad) | Singlet | Position is concentration and solvent dependent; exchanges with D₂O. |

| C3 | ¹³C | ~65 - 75 | - | Carbon attached to the hydroxyl group. |

| C4 | ¹³C | ~50 - 60 | - | Carbon attached to the amino group. |

| C2, C5 | ¹³C | ~30 - 40 | - | Carbons adjacent to the sulfur atom. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-Aminotetrahydrothiophen-3-ol would be expected to show characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibrations of the primary amine group which typically appear in the same region as two sharp peaks. C-H stretching vibrations for the saturated ring structure would be observed just below 3000 cm⁻¹. Other important absorptions would include the C-O stretching band around 1050-1150 cm⁻¹ and the C-N stretching band near 1020-1250 cm⁻¹.

Interactive Table 2: Predicted Characteristic IR Absorption Bands for 4-Aminotetrahydrothiophen-3-ol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3200 - 3500 | Medium (often two bands) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 4-Aminotetrahydrothiophen-3-ol (C₄H₉NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation pathways would likely involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl group, or the loss of an amino group (NH₂).

Interactive Table 3: Predicted Mass Spectrometry Data for 4-Aminotetrahydrothiophen-3-ol

| Parameter | Value |

| Molecular Formula | C₄H₉NOS |

| Molecular Weight | 119.19 g/mol |

| Exact Mass | 119.0405 |

| Predicted [M+H]⁺ Ion | 120.0478 |

| Likely Fragmentation | Loss of H₂O (m/z ~101), Loss of NH₂ (m/z ~103) |

Chromatographic Techniques for Separation and Purity (e.g., HPLC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a premier technique for this purpose due to its high resolution and sensitivity.

For a polar compound like 4-Aminotetrahydrothiophen-3-ol, a reversed-phase HPLC (RP-HPLC) method would be suitable. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape for the amine, would be employed. A UV detector would be used if the molecule possesses a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for detection and quantification. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structural Determination

When the compound can be obtained as a high-quality single crystal, X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state. uni.lu This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. uni.lu

The analysis yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high precision. For 4-Aminotetrahydrothiophen-3-ol, this method would confirm the five-membered ring conformation (e.g., envelope or twist) and establish the relative stereochemistry (cis or trans) of the amino and hydroxyl substituents. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. hmdb.ca

Table 4: Information Obtainable from X-ray Crystallography of 4-Aminotetrahydrothiophen-3-ol

| Structural Information | Description |

| Molecular Connectivity | Confirms the atomic bonding sequence. |

| Bond Lengths & Angles | Provides precise measurements of all bonds and angles. |

| Stereochemistry | Determines the relative 3D arrangement of the amino and hydroxyl groups (cis/trans). |

| Ring Conformation | Elucidates the specific pucker of the tetrahydrothiophene ring. |

| Crystal Packing | Shows how molecules are arranged in the solid state. |

| Intermolecular Forces | Identifies and quantifies hydrogen bonds and other non-covalent interactions. |

Future Research Directions and Emerging Trends in 4 Aminotetrahydrothiophen 3 Ol Chemistry

Development of Novel and Efficient Synthetic Routes

The accessibility of 4-Aminotetrahydrothiophen-3-ol is a critical prerequisite for its widespread investigation and application. While standard methods for the synthesis of tetrahydrothiophenes and amino alcohols exist, the development of novel, efficient, and stereoselective routes to this specific molecule and its derivatives is a key area for future research.

Current synthetic strategies for substituted tetrahydrothiophenes often involve multi-step sequences. Future efforts are expected to focus on the development of more convergent and atom-economical approaches. One promising avenue is the exploration of intramolecular cyclization reactions of appropriately functionalized acyclic precursors. For instance, a retrosynthetic analysis suggests that the target molecule could be accessible from precursors containing both sulfur and amino alcohol functionalities.

Table 1: Potential Synthetic Strategies for 4-Aminotetrahydrothiophen-3-ol

| Synthetic Approach | Precursor Type | Key Transformation | Potential Advantages |

| Intramolecular Cyclization | Epoxy-amino-thiol | Ring-opening and cyclization | High stereocontrol |

| Thia-Michael Addition | α,β-Unsaturated ketone | Conjugate addition of a thiol | Readily available starting materials |

| Reductive Amination | 3-Hydroxy-tetrahydrothiophen-4-one | Formation of the amine | Control over stereochemistry |

Another emerging trend is the use of catalytic methods to achieve high levels of stereocontrol. The development of chiral catalysts for the asymmetric synthesis of 4-Aminotetrahydrothiophen-3-ol would be a significant breakthrough, providing access to enantiomerically pure forms of the compound. This is particularly important for applications in medicinal chemistry and asymmetric synthesis, where chirality plays a crucial role.

Exploration of Unprecedented Reactivity Profiles

The unique arrangement of functional groups in 4-Aminotetrahydrothiophen-3-ol suggests a rich and potentially unprecedented reactivity profile. The interplay between the thioether, alcohol, and amine functionalities could lead to novel chemical transformations and the discovery of new reaction pathways.

The sulfur atom, with its lone pairs of electrons, can act as a nucleophile or be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the ring. The vicinal amino and hydroxyl groups can engage in hydrogen bonding, influencing the conformation of the ring and the reactivity of the functional groups. Furthermore, these groups can react independently or in concert, allowing for a wide range of chemical modifications.

Future research will likely focus on systematically investigating the reactivity of 4-Aminotetrahydrothiophen-3-ol under a variety of reaction conditions. This includes its behavior in the presence of electrophiles, nucleophiles, oxidizing agents, and reducing agents. The exploration of its coordination chemistry with various metal ions is another area of interest, which could lead to the development of new catalysts or functional materials.

Expansion of Utility in Advanced Organic Synthesis and Materials Science

The potential applications of 4-Aminotetrahydrothiophen-3-ol in advanced organic synthesis and materials science are vast and largely untapped. Its bifunctional nature makes it an attractive building block for the synthesis of more complex molecules and polymers.

In organic synthesis, enantiomerically pure 4-Aminotetrahydrothiophen-3-ol could serve as a valuable chiral ligand for asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of chemical reactions. Its rigid ring structure and defined spatial arrangement of functional groups could impart high levels of stereoselectivity.

In materials science, the incorporation of the 4-Aminotetrahydrothiophen-3-ol moiety into polymer backbones could lead to materials with novel properties. The thioether group can enhance the refractive index and thermal stability of polymers, while the amino and hydroxyl groups can provide sites for cross-linking or further functionalization. The development of polymers derived from this scaffold could find applications in areas such as optoelectronics, coatings, and biomedical materials.

Table 2: Potential Applications of 4-Aminotetrahydrothiophen-3-ol

| Field | Application | Rationale |

| Organic Synthesis | Chiral Ligand | Defined stereochemistry and coordinating groups |

| Organic Synthesis | Chiral Building Block | Introduction of multiple stereocenters |

| Materials Science | High Refractive Index Polymers | Presence of the sulfur atom |

| Materials Science | Functional Coatings | Cross-linking via amine and alcohol groups |

| Medicinal Chemistry | Scaffold for Drug Discovery | Potential for diverse functionalization |

Q & A

What are the common synthetic routes for 4-Aminotetrahydrothiophen-3-ol, and how can reaction conditions be optimized?

Basic:

4-Aminotetrahydrothiophen-3-ol is typically synthesized via functionalization of tetrahydrothiophene scaffolds. Key steps include amino group introduction using ammonia or protected amines under nucleophilic substitution or reductive amination conditions. For example, reductions with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common for amine formation . Reaction optimization involves controlling temperature (e.g., reflux in toluene) and solvent polarity to minimize side reactions like over-reduction.

Advanced:

Challenges arise in regioselectivity and stereochemical control during synthesis. Asymmetric synthesis methods, such as chiral catalysts or enzymatic resolution, can address stereoisomer separation. For instance, Boc-protected intermediates (e.g., using Boc₂O and DMAP) enable selective deprotection . Advanced characterization via ¹H/¹³C NMR and X-ray crystallography (e.g., as in Acta Crystallographica studies) confirms structural fidelity .

How can researchers evaluate the pharmacological potential of 4-Aminotetrahydrothiophen-3-ol derivatives?

Basic:

Initial screening involves in vitro assays for antibacterial, antifungal, or enzyme inhibition activity. For example, derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes are tested against Gram-positive bacteria using MIC (Minimum Inhibitory Concentration) assays . Structural analogs with ethyl or methyl substitutions may enhance bioavailability, as seen in related tetrahydrofuran derivatives .

Advanced:

Mechanistic studies require advanced techniques like transcriptomics or protein binding assays. Molecular docking (e.g., using Molfinder’s structure-search tools) predicts interactions with target proteins . In vivo models (e.g., murine infection studies) validate efficacy, while metabolomics identifies metabolic stability and toxicity profiles .

What analytical techniques are critical for characterizing 4-Aminotetrahydrothiophen-3-ol and its derivatives?

Basic:

Standard methods include:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing amine protons at δ 2.5–3.5 ppm) .

- LC-MS/HPLC : Determines purity and molecular weight, especially for intermediates .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced:

Hyphenated techniques like LC-MS/MS or GC-MS resolve complex mixtures. High-resolution mass spectrometry (HRMS) confirms exact mass, while X-ray diffraction provides crystallographic data for absolute configuration . For stereoisomers, chiral chromatography or circular dichroism (CD) is essential .

How do structural modifications influence the bioactivity of 4-Aminotetrahydrothiophen-3-ol analogs?

Basic:

Substituent effects are studied via SAR (Structure-Activity Relationship) assays. For example, ethyl or aryl substitutions at the 4-position enhance lipophilicity, improving membrane permeability . Thiophene ring functionalization (e.g., carboxylation) can modulate electronic properties, affecting binding affinity .

Advanced:

QSAR (Quantitative SAR) models use computational descriptors (e.g., logP, polar surface area) to predict activity. Advanced analogs, such as triazole-thiophene hybrids, are designed via click chemistry or Suzuki coupling . Mechanistic insights from molecular dynamics (MD) simulations reveal binding kinetics with targets like bacterial enzymes .

What computational tools are suitable for modeling 4-Aminotetrahydrothiophen-3-ol interactions?

Basic:

Molecular docking software (e.g., AutoDock, Schrödinger) predicts binding modes using crystal structures from databases like PubChem . Tools like Molfinder assist in structural similarity searches for lead optimization .

Advanced:

MD simulations (e.g., GROMACS) model ligand-receptor dynamics over nanoseconds, assessing stability of interactions. Quantum mechanical calculations (DFT) optimize geometries and predict spectroscopic properties .

How should contradictory data in synthesis or bioactivity studies be resolved?

Basic:

Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch). For example, discrepancies in reduction yields may stem from LiAlH4 reactivity variations; switching to NaBH₄ with additives (e.g., CeCl₃) improves reproducibility .

Advanced:

Statistical meta-analysis identifies outliers or systematic errors. Multivariate analysis (e.g., PCA) correlates reaction parameters (temperature, pH) with outcomes. Collaborative validation via inter-laboratory studies ensures robustness .

What safety protocols are recommended for handling 4-Aminotetrahydrothiophen-3-ol?

Basic:

Follow general lab safety: PPE (gloves, goggles), fume hood use, and proper waste disposal. Although specific toxicity data is limited, analogous amines (e.g., 4-(2-aminoethyl)-2-methoxyphenol) require precautions for skin/eye irritation (GHS Category 2) .

Advanced:

Degradation studies (e.g., photolysis, hydrolysis) assess environmental persistence. LC-MS monitors byproduct formation during storage. Occupational exposure limits (OELs) should be established via toxicity testing in model organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.